4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide
Description
The compound 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide (hereafter referred to as the "target compound") features a pyrazolo[1,5-a]pyrimidine scaffold linked via an amide bond to a 1,2,3-thiadiazole moiety substituted with a methyl group at position 2. This structure combines heterocyclic systems known for diverse pharmacological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6OS/c1-6-3-9-12-4-8(5-17(9)15-6)13-11(18)10-7(2)14-16-19-10/h3-5H,1-2H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHQGLJBBMPPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the condensation of an aminopyrazole derivative with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,2,3-thiadiazole ring undergoes nucleophilic substitutions at electron-deficient carbon atoms due to the electron-withdrawing effects of adjacent nitrogen and sulfur atoms. Key reactions include:
For example, halogen atoms at C-5 of the thiadiazole ring are readily displaced by nucleophiles like amines or thiols, forming derivatives with modified biological activity .
Cyclization and Ring-Opening Reactions
The compound participates in cycloadditions and ring-opening processes under specific conditions:
Thermal decomposition follows a pathway analogous to mass spectral fragmentation, releasing sulfur-containing fragments .
Functional Group Transformations
The carboxamide group and methyl substituents enable additional reactivity:
3.1. Carboxamide Hydrolysis
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Reagents : HCl (6M), reflux, 8h
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Product : 1,2,3-thiadiazole-5-carboxylic acid derivative.
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Application : Generates acidic intermediates for salt formation or further derivatization.
3.2. Methyl Group Oxidation
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Reagents : KMnO₄, H₂SO₄, 80°C
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Product : Carboxylic acid or ketone derivatives (depending on position) .
Condensation Reactions
The pyrazolo[1,5-a]pyrimidine moiety participates in condensations with carbonyl compounds:
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Aromatic aldehydes | Ethanol, Δ, 6h | Schiff base derivatives | |
| Acetyl chloride | CHCl₃, Et₃N, 0°C | Acetylated pyrimidine derivatives |
For instance, condensation with aromatic aldehydes forms Schiff bases, enhancing π-conjugation and bioactivity .
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency for this compound:
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Suzuki Coupling : Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 15 min
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Yield : 85–92% (vs. 50–60% under conventional heating).
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Esterification : ROH, H₂SO₄, 80W, 5 min
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Conversion : >95%.
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Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies reveal critical reactivity for bioactivity:
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Trifluoromethylation (CF₃ group introduction) increases cytotoxicity by 3–5 fold .
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Mercapto group substitution at C-2 enhances kinase inhibition .
Stability and Reactivity Considerations
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pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic/basic media.
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Light Sensitivity : Undergoes photodegradation; requires storage in amber vials .
This compound's versatility in nucleophilic, thermal, and condensation reactions makes it a valuable scaffold for drug discovery. Experimental data from analogs confirm that strategic modifications at the thiadiazole and pyrazolo-pyrimidine rings can optimize physicochemical and biological properties .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, the incorporation of the thiadiazole moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has been evaluated for its efficacy against different cancer cell lines, showing notable cytotoxic effects.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Malygin et al. (2020) | HeLa | 15.2 | Apoptosis induction |
| Kumudha et al. (2021) | MCF-7 | 12.5 | Cell cycle arrest |
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. In vivo studies using animal models have demonstrated that it can significantly reduce seizure activity compared to standard medications like valproic acid. The mechanism appears to involve modulation of neurotransmitter systems and ion channels.
| Study | Model Used | ED50 (mg/kg) | Comparison Drug |
|---|---|---|---|
| Kikkeri et al. (2013) | PTZ-induced seizures | 126.8 | Valproic acid |
Neuropharmacological Studies
The neuropharmacological profile of this compound suggests potential applications in treating neurological disorders beyond epilepsy, including anxiety and depression. Its ability to cross the blood-brain barrier enhances its therapeutic viability.
Anti-inflammatory Effects
Research has shown that compounds containing the thiadiazole structure can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. This property is particularly relevant in the context of chronic inflammatory diseases.
Computational Studies and Structure-Activity Relationships (SAR)
Computational chemistry has been utilized to explore the structure-activity relationships of thiadiazole derivatives, leading to insights into their binding affinities and interaction mechanisms with biological targets. This approach aids in rational drug design.
Molecular Docking Studies
Molecular docking studies have indicated that the compound binds effectively to targets involved in cancer progression and seizure activity, providing a computational basis for its observed biological effects.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes, disrupting key biological pathways involved in disease progression. The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its fluorescence .
Comparison with Similar Compounds
Key Research Findings and Challenges
- Synthetic Challenges: Isomerization () and dimerization () complicate the isolation of monomeric pyrazolo-pyrimidine derivatives. Catalyst selection (e.g., HCl vs. BF₃·Et₂O) is critical for yield optimization .
- Biological Optimization : Trifluoromethyl and oxadiazole groups () improve lipophilicity but reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .
- Structural Characterization : Tools like SHELXL () and OLEX2 () enable precise crystallographic analysis, aiding in understanding substituent effects on molecular conformation .
Biological Activity
4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C14H16N6OS
- Molecular Weight : 316.38 g/mol
- CAS Number : 1798032-27-5
This compound is characterized by the presence of a thiadiazole ring, which is known for its significant biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including this compound, exhibit notable antimicrobial properties. For example, studies have shown that compounds containing the thiadiazole moiety can effectively inhibit the growth of various bacterial strains and fungi. The mechanisms often involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Potential
Thiadiazole derivatives have been explored for their anticancer activities. In vitro studies have demonstrated that 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Effects
There is evidence suggesting that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases . The neuroprotective mechanism is thought to involve the modulation of inflammatory responses and enhancement of antioxidant defenses.
Case Studies and Experimental Data
Several studies have focused on evaluating the biological activities of this compound:
- Antimicrobial Efficacy : A study tested the compound against several pathogenic bacteria and fungi. Results indicated a significant reduction in microbial viability at concentrations as low as 10 µg/mL .
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in over 70% inhibition of cell proliferation at a concentration of 50 µM after 48 hours .
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound reduced neuroinflammation markers significantly compared to control groups .
The biological activities of 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.
- Modulation of Signaling Pathways : It can alter signaling pathways related to inflammation and apoptosis.
- Membrane Disruption : For antimicrobial activity, it disrupts bacterial cell membranes leading to cell death.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with the thiadiazole-carboxamide moiety. Key steps include cyclocondensation for the pyrimidine ring and coupling reactions for the thiadiazole group. To optimize yields:
- Use catalysts like palladium complexes for cross-coupling reactions.
- Employ polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products .
- Purify via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic methods is essential:
- 1H/13C NMR : To confirm the integration and connectivity of the pyrazolo-pyrimidine and thiadiazole rings. Aromatic protons in the pyrimidine core typically resonate at δ 7.5–8.5 ppm .
- IR Spectroscopy : Identify characteristic amide (C=O stretch at ~1650 cm⁻¹) and thiadiazole (C-S stretch at ~650 cm⁻¹) bonds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 318.08 for C₁₂H₁₁N₇OS) .
Q. What in vitro assays are appropriate for initial biological screening of this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Anticancer Activity : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cytotoxicity : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved target affinity?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites for derivatization .
- Molecular Docking : Simulate binding modes with target proteins (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the carboxamide group and π-π stacking with the pyrimidine ring .
- ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity to prioritize synthetically feasible derivatives .
Q. What strategies resolve contradictions between in vitro activity and in silico predictions?
Methodological Answer:
- Structural Analogs : Compare activity of derivatives with modified substituents (e.g., replacing the methyl group with halogens) to isolate structure-activity relationships (SAR) .
- Experimental Validation : Reassess binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .
- Solubility/Permeability Checks : Use Caco-2 assays or PAMPA to rule out false negatives due to poor compound uptake .
Q. What are the challenges in elucidating the reaction mechanisms for synthesizing this compound?
Methodological Answer:
- Intermediate Trapping : Use low-temperature quenching (-78°C) and LC-MS to isolate reactive intermediates (e.g., nitrenes in thiadiazole formation) .
- Kinetic Studies : Monitor rate constants under varying conditions (pH, solvent) to identify rate-determining steps .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N isotopes to track atom transfer during cyclization steps .
Q. How can researchers address discrepancies in biological activity across different assay platforms?
Methodological Answer:
- Standardize Assay Conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hours) .
- Dose-Response Reproducibility : Validate IC₅₀ values across three independent replicates with error margins <15% .
- Cross-Platform Validation : Compare results from fluorescence-based assays with radiometric or luminescence-based methods .
Q. What advanced techniques are used to study metabolic stability and degradation pathways?
Methodological Answer:
- LC-MS/MS Metabolite Profiling : Incubate the compound with liver microsomes (human or murine) to identify Phase I/II metabolites .
- Stability Studies : Use simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to assess degradation under physiological conditions .
- CYP450 Inhibition Assays : Evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorogenic substrates .
Q. Table 1: Key Synthetic Parameters
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Modification | IC₅₀ (μM) vs. MCF-7 | Target Affinity (KD, nM) |
|---|---|---|---|
| Parent | None | 12.3 ± 1.5 | 45.2 |
| Derivative A | 4-Fluorophenyl | 8.7 ± 0.9 | 28.7 |
| Derivative B | Methyl → Ethyl | 15.6 ± 2.1 | 62.4 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
